2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is a compound that belongs to the class of 1,4-naphthoquinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
Scientific Research Applications
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as a cardioprotective agent.
Industry: The compound is used in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((furan-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((pyridin-2-ylmethyl)amino)naphthalene-1,4-dione
Uniqueness
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
Properties
CAS No. |
5097-46-1 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(18-10-11-4-3-7-17-9-11)16(20)13-6-2-1-5-12(13)15/h1-9,18H,10H2 |
InChI Key |
AFZVHFIMKHHMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.